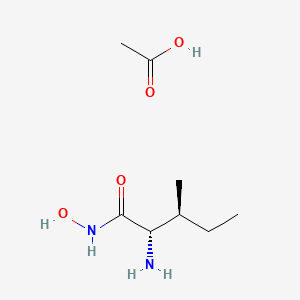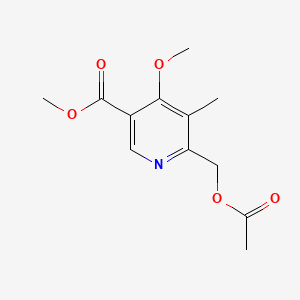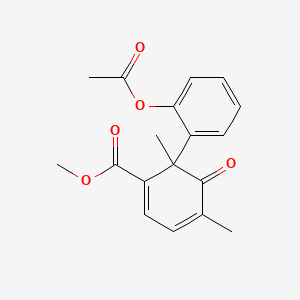
Methyl 6-(2-acetyloxyphenyl)-4,6-dimethyl-5-oxocyclohexa-1,3-diene-1-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 6-(2-acetyloxyphenyl)-4,6-dimethyl-5-oxocyclohexa-1,3-diene-1-carboxylate is a complex organic compound with a unique structure that includes an acetyloxyphenyl group and a cyclohexa-1,3-diene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 6-(2-acetyloxyphenyl)-4,6-dimethyl-5-oxocyclohexa-1,3-diene-1-carboxylate typically involves multiple steps, including the formation of the cyclohexa-1,3-diene ring and the introduction of the acetyloxyphenyl group. Common reagents used in the synthesis include acetic anhydride, methyl iodide, and various catalysts to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of specialized equipment and techniques to control temperature, pressure, and reaction time.
Análisis De Reacciones Químicas
Types of Reactions
Methyl 6-(2-acetyloxyphenyl)-4,6-dimethyl-5-oxocyclohexa-1,3-diene-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can lead to the formation of different reduced forms of the compound.
Substitution: The acetyloxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or alkanes.
Aplicaciones Científicas De Investigación
Methyl 6-(2-acetyloxyphenyl)-4,6-dimethyl-5-oxocyclohexa-1,3-diene-1-carboxylate has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies related to enzyme interactions and metabolic pathways.
Industry: It may be used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of Methyl 6-(2-acetyloxyphenyl)-4,6-dimethyl-5-oxocyclohexa-1,3-diene-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can lead to changes in biological pathways and processes, resulting in the compound’s observed effects.
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds include other cyclohexa-1,3-diene derivatives and acetyloxyphenyl-containing molecules. Examples include:
- Methyl 6-(2-hydroxyphenyl)-4,6-dimethyl-5-oxocyclohexa-1,3-diene-1-carboxylate
- Methyl 6-(2-methoxyphenyl)-4,6-dimethyl-5-oxocyclohexa-1,3-diene-1-carboxylate
Uniqueness
What sets Methyl 6-(2-acetyloxyphenyl)-4,6-dimethyl-5-oxocyclohexa-1,3-diene-1-carboxylate apart is its specific combination of functional groups, which confer unique chemical and biological properties. This makes it a valuable compound for research and industrial applications.
Propiedades
Número CAS |
40801-44-3 |
|---|---|
Fórmula molecular |
C18H18O5 |
Peso molecular |
314.3 g/mol |
Nombre IUPAC |
methyl 6-(2-acetyloxyphenyl)-4,6-dimethyl-5-oxocyclohexa-1,3-diene-1-carboxylate |
InChI |
InChI=1S/C18H18O5/c1-11-9-10-14(17(21)22-4)18(3,16(11)20)13-7-5-6-8-15(13)23-12(2)19/h5-10H,1-4H3 |
Clave InChI |
PHOMRWLFISONIP-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(C(C1=O)(C)C2=CC=CC=C2OC(=O)C)C(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-Acetylbicyclo[2.2.1]heptan-2-one](/img/structure/B13833589.png)


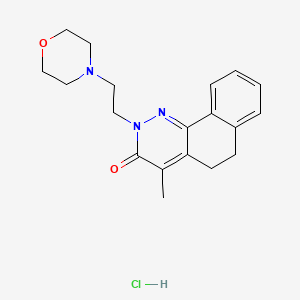




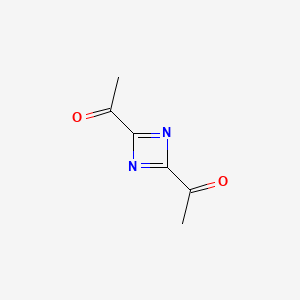
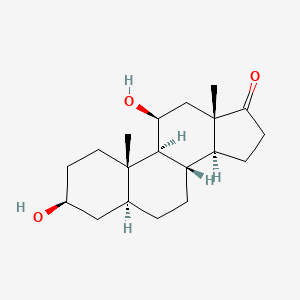
![ethyl (2R,4S)-4-[[3,5-bis(trifluoromethyl)phenyl]methyl-(trideuteriomethoxycarbonyl)amino]-2-ethyl-6-(trifluoromethyl)-3,4-dihydro-2H-quinoline-1-carboxylate](/img/structure/B13833648.png)
